N-(3-chlorophenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21ClN4O/c1-18-13-14-25-24(15-18)26(19-7-3-2-4-8-19)33-28(32-25)31-22-11-5-9-20(16-22)27(34)30-23-12-6-10-21(29)17-23/h2-17H,1H3,(H,30,34)(H,31,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTXLOZXEOZUIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=CC(=C4)C(=O)NC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Substitution Reactions:
Coupling with Benzamide: The final step involves coupling the quinazoline derivative with 3-chlorophenylamine and benzoyl chloride under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinazoline ring, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of quinazoline N-oxides or benzamide derivatives with oxidized side chains.
Reduction: Aminoquinazoline derivatives or reduced benzamide products.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N-(3-chlorophenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as an inhibitor of specific enzymes and receptors. It is often studied for its ability to modulate biological pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer research.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with molecular targets implicated in various diseases, such as cancer and inflammatory disorders, makes it a promising lead compound for drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also serve as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide involves its interaction with specific molecular targets, such as kinases or receptors. By binding to these targets, the compound can inhibit their activity, leading to the modulation of signaling pathways involved in cell growth, survival, and differentiation. This inhibition can result in the suppression of tumor growth or the reduction of inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Quinazoline-Based Analogues
- 3-((6-Bromo-4-phenylquinazolin-2-yl)amino)-N-(p-tolyl)benzamide (CAS 332118-08-8): This analogue replaces the 6-methyl group with a bromine atom and substitutes the 3-chlorophenyl with a p-tolyl (4-methylphenyl) group. However, the increased molecular weight (509.4 g/mol vs. ~493 g/mol for the target compound) could reduce solubility .
- 3-(2-(Cyclopropylamino)quinazolin-6-yl)-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide (Compound 16): This compound introduces a cyclopropylamino group on the quinazoline and a trifluoromethylphenyl group on the benzamide. The trifluoromethyl group enhances metabolic stability and lipophilicity, which may improve pharmacokinetic properties compared to the chloro-substituted target compound .
Benzamide Derivatives with Heterocyclic Modifications
- HB2 exhibited moderate anti-inflammatory activity, suggesting that quinazoline-based compounds (like the target) may offer superior steric complementarity for specific targets .
Anti-Inflammatory and Analgesic Potential
- Quinazoline-acetamide hybrids (e.g., 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide) demonstrated anti-inflammatory activity surpassing Diclofenac in rodent models. The target compound’s 3-chlorophenyl group may enhance COX-2 selectivity compared to these analogues .
- HB2 (triazole-benzamide) showed moderate activity, highlighting the importance of the quinazoline core for potency .
Kinase and GPCR Modulation
- Benzamide derivatives like CGP20712A (a GPCR antagonist) and N-butyl-3-{[6-(9H-purin-6-ylamino)hexanoyl]amino}benzamide (DrugBank compound) target adrenergic receptors and purinergic signaling, respectively. The target compound’s 3-chlorophenyl group may confer specificity for kinases like EGFR or VEGFR due to its electron-withdrawing properties .
Data Tables
Table 1: Structural and Functional Comparison of Quinazoline-Benzamide Derivatives
Biological Activity
N-(3-chlorophenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, mechanism of action, and relevant pharmacological studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 332.79 g/mol. The compound features a quinazoline core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H17ClN2 |
| Molecular Weight | 332.79 g/mol |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism of action appears to involve the inhibition of key cellular pathways involved in tumor proliferation and survival.
-
In Vitro Studies :
- The compound exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting potent antiproliferative effects.
- It has shown effectiveness in inhibiting the growth of MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values reported around 5 µM to 10 µM.
-
Mechanism of Action :
- The quinazoline moiety is believed to interact with specific kinases involved in cancer cell signaling pathways, leading to apoptosis in malignant cells.
- Molecular docking studies suggest strong binding affinities to targets such as EGFR and VEGFR, which are critical in cancer progression.
Neuropharmacological Activity
The compound has also been investigated for its neuropharmacological properties. Preliminary findings indicate potential efficacy as an anti-Alzheimer's agent through cholinesterase inhibition.
- Cholinesterase Inhibition :
- The compound was tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing promising inhibitory activity comparable to standard drugs like donepezil.
- The IC50 values for AChE inhibition were reported between 10 µM and 20 µM, indicating moderate potency.
Case Studies
Several case studies have been conducted to further elucidate the biological activities of this compound:
-
Study on Anticancer Efficacy :
- A study involving a series of synthesized derivatives demonstrated that modifications to the quinazoline structure could enhance anticancer activity significantly.
- Compounds with additional functional groups showed improved IC50 values, indicating structure-activity relationships that are crucial for drug development.
-
Neuroprotective Effects :
- In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced markers of neuroinflammation.
- These findings support further exploration into its potential as a therapeutic agent for neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
